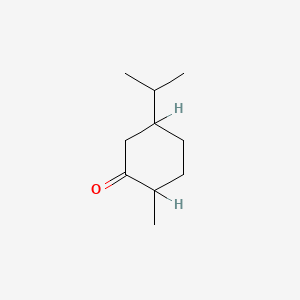
2-甲基-5-(1-甲基乙基)环己酮
概述
描述
“Cyclohexanone, 2-methyl-5-(1-methylethyl)-” is a chemical compound with the formula C10H18O . It is also known by other names such as 2-Isopropyl-5-methylcyclohexanone, Carvoisomenthone, and TETRAHIDROCARVONA .
Molecular Structure Analysis
The molecular structure of “Cyclohexanone, 2-methyl-5-(1-methylethyl)-” consists of a cyclohexanone ring with a methyl group and an isopropyl group attached . The molecular weight is 154.2493 .Physical and Chemical Properties Analysis
“Cyclohexanone, 2-methyl-5-(1-methylethyl)-” is a combustible liquid . Other physical and chemical properties such as boiling point or melting point are not provided in the search results .科学研究应用
合成和立体化学
环己酮衍生物,包括 2-甲基-5-(1-甲基乙基)-环己酮,一直是合成和立体化学研究的重点。研究探索了各种甲基和异丙基取代环己酮的异构体的制备,重点是了解它们的立体化学 (Marshall & Partridge, 1968)。
与有机磷化合物反应
已经对酮(包括环己酮及其衍生物)与有机磷化合物反应进行了研究。这些研究强调了通过这些反应形成的新化合物,揭示了对环己酮衍生物化学的重要见解 (Scheibye 等人,1982)。
量子化学计算
量子化学计算已应用于环己酮衍生物的光谱研究。这些研究提供了对这些化合物分子结构和行为的更深入理解,尤其是在其在制药和农化工业中的应用方面 (Amalanathan 等人,2008)。
催化和立体选择性
对涉及环己酮的反应的催化和立体选择性的研究表明,取代的环己酮可以使用金属催化剂有效地还原为醇,重点是这些反应的立体选择性 (Henbest & Zurquiyah, 1974)。
作用机制
安全和危害
未来方向
属性
CAS 编号 |
499-70-7 |
|---|---|
分子式 |
C10H18O |
分子量 |
154.25 g/mol |
IUPAC 名称 |
(2R,5R)-2-methyl-5-propan-2-ylcyclohexan-1-one |
InChI |
InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)10(11)6-9/h7-9H,4-6H2,1-3H3/t8-,9-/m1/s1 |
InChI 键 |
GCRTVIUGJCJVDD-RKDXNWHRSA-N |
手性 SMILES |
C[C@@H]1CC[C@H](CC1=O)C(C)C |
SMILES |
CC1CCC(CC1=O)C(C)C |
规范 SMILES |
CC1CCC(CC1=O)C(C)C |
密度 |
0.898-0.908 (20°) |
| 5206-83-7 499-70-7 |
|
物理描述 |
clear, colourless liquid |
Pictograms |
Irritant |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of carvomenthone?
A1: Carvomenthone has the molecular formula C10H18O and a molecular weight of 154.25 g/mol.
Q2: What spectroscopic techniques are used to characterize carvomenthone?
A2: Various spectroscopic techniques are employed, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). [, , , , , , , , , , , ]
Q3: What information can be obtained from the 13C NMR spectrum of carvomenthone in the presence of chiral lanthanide shift reagents?
A3: The presence of chiral lanthanide shift reagents like Yb(hfc)3 in the 13C NMR experiment induces splitting of signals, enabling the differentiation of carvomenthone enantiomers. The extent of this splitting, known as the lanthanide-induced shift (LIS), reveals distinct patterns for carvomenthone compared to similar compounds like menthone. [] This technique is particularly useful for analyzing mixtures of p-menthane derivatives.
Q4: How is carvomenthone utilized in organic synthesis?
A4: Carvomenthone serves as a valuable starting material in the synthesis of various complex molecules, particularly sesquiterpenoids like copacamphene and cyclocopacamphene. [] Its structure allows for the introduction of diverse functional groups, making it a versatile building block.
Q5: Can you elaborate on the stereoselective synthesis of copa and ylango sesquiterpenoids using carvomenthone?
A5: Starting from (+)-carvomenthone, a series of reactions including conversion to the n-butylthiomethylene derivative, alkylation, and intramolecular Claisen condensation leads to the stereoselective formation of (−)-(1S,4S,5R,7R)-1,7-dimethyl-4-isopropylbicyclo[3.2.1]octa-6,8-dione. [] This compound serves as a key intermediate in the synthesis of copa sesquiterpenoids. A different synthetic route utilizing carvomenthone derivatives provides access to the (+)-(1R,4S,5S,7S)-1,7-dimethyl-4-isopropylbicyclo[3.2.1]octa-6,8-dione, which is a precursor for ylango sesquiterpenoids.
Q6: How does carvomenthone behave in hydrogenation reactions?
A6: Carvomenthone can be formed through the hydrogenation of carvone, another monoterpene. [, , ] The reaction pathway and selectivity depend on the catalyst used and reaction conditions.
Q7: What is the role of carvomenthone in studies of oxidoreduction in plant cells?
A7: Researchers have investigated the ability of cultured Nicotiana tabacum cells to reduce (−)-carvomenthone. [, ] By monitoring the 13C NMR chemical shift of the carbonyl carbon in carvomenthone over time, they can study the kinetics and mechanism of this bioreduction process.
Q8: What are the applications of carvomenthone-based polyols?
A8: Polyols synthesized from lactones derived from carvomenthone are promising renewable materials for polyurethane production. [] These polyurethanes, formulated with diisocyanates, exhibit desirable thermal and mechanical properties, making them suitable for applications such as rigid or flexible foams.
Q9: How do structural modifications of carvomenthone affect its reactivity in imine alkylation reactions?
A10: The presence of substituents on the carvomenthone ring can significantly impact the diastereoselectivity of alkylation reactions involving carvomenthone-derived imines. [] Larger substituents tend to decrease diastereomeric excess, highlighting the role of steric hindrance in these reactions.
Q10: What is known about the toxicity of carvomenthone?
A11: While carvomenthone is generally considered safe for use in flavorings and fragrances, research on its potential toxicity is limited. [] Further studies are needed to thoroughly assess its safety profile, including potential long-term effects.
Q11: What is the environmental fate of carvomenthone?
A12: Limited information is available on the environmental degradation and impact of carvomenthone. [] Further research is crucial to understand its persistence, bioaccumulation potential, and effects on ecosystems.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(6-Chloropyrazin-2-yl)oxy]ethan-1-ol](/img/structure/B1626039.png)
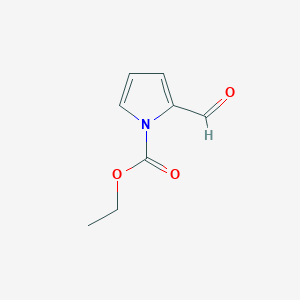

![5-Bromo-4,7-dihydro-[1,3]dioxepine](/img/structure/B1626047.png)
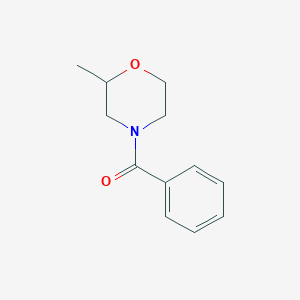
![3-Methyl-3H-imidazo[4,5-C]pyridine](/img/structure/B1626050.png)

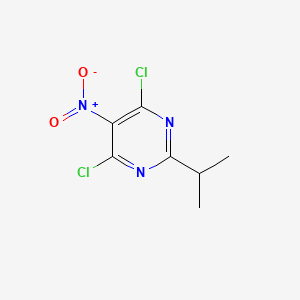
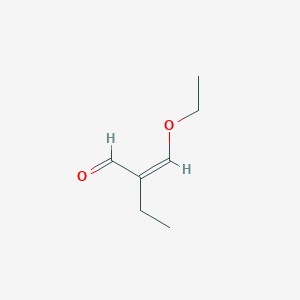

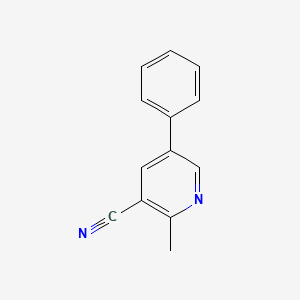
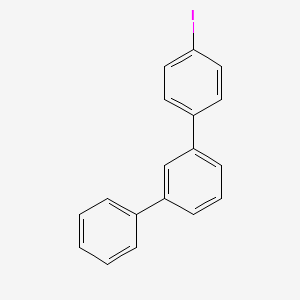
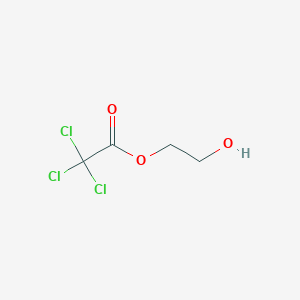
![3-Methyl-5-nitrobenzo[d]isoxazole](/img/structure/B1626061.png)
